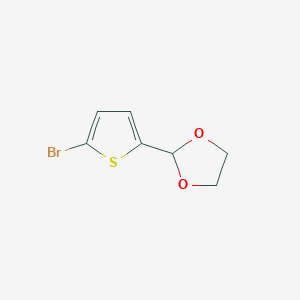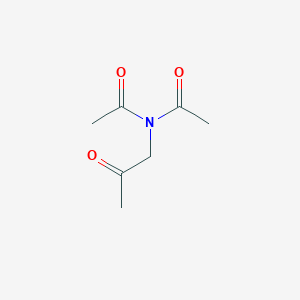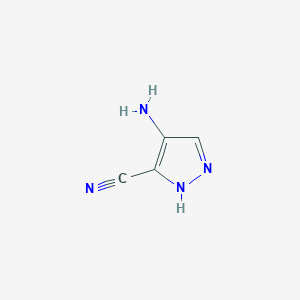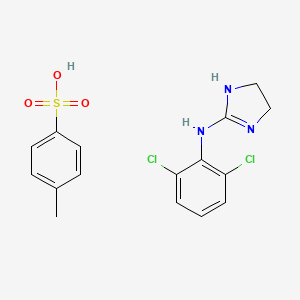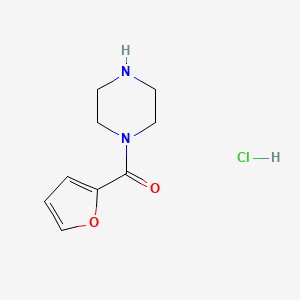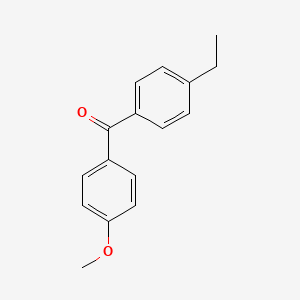
4-Ethyl-4'-methoxybenzophenone
Descripción general
Descripción
4-Ethyl-4'-methoxybenzophenone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chromatographic Analysis
- 4-Ethyl-4'-methoxybenzophenone has been used in methods for the quantitative determination of antiseptics and sunscreen agents in cosmetic products through reversed-phase high-performance liquid chromatography (J. Li, J. Kang, & D. Wu, 2000).
Environmental Monitoring
- An analytical method using dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry was developed for determining benzophenone-3 and its metabolites in human serum, which includes 2-hydroxy-4-methoxybenzophenone, a derivative (Isuha Tarazona, A. Chisvert, & A. Salvador, 2013).
- A study on the determination of hydroxylated benzophenone UV absorbers in environmental water samples found the presence of these compounds in aquatic environments, particularly in raw wastewater samples (N. Negreira, I. Rodríguez, M. Ramil, E. Rubí, & R. Cela, 2009).
Biological and Chemical Applications
- In a study exploring antimicrobial and antioxidant activities, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds showed significant properties, indicating potential for pharmaceutical applications (K. Raghavendra, N. Renuka, Vivek H. Kameshwar, et al., 2016).
Photoinitiator Research
- A study on novel dialkylaminoalkyl- and dialkylaminoalcoxi-benzophenones as photoinitiators in polymerization revealed their effectiveness in initiating methyl methacrylate polymerization, highlighting their potential use in industrial applications (J. Mateo, P. Bosch, F. Catalina, & R. Sastre, 1991).
Toxicology Studies
- Research on the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes showed alterations in estrogenic and anti-androgenic activities of the metabolites, raising concerns about potential endocrine-disrupting effects (Yoko Watanabe, Hiroyuki Kojima, S. Takeuchi, et al., 2015).
Mecanismo De Acción
Target of Action
Benzophenone derivatives, which include 4-ethyl-4’-methoxybenzophenone, are known to interact with various biological targets .
Mode of Action
Benzophenones, in general, are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of 4-Ethyl-4’-methoxybenzophenone with its targets.
Biochemical Pathways
Benzophenones are known to undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .
Result of Action
Benzophenones, in general, are known to cause allergic contact dermatitis and photocontact dermatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-4’-methoxybenzophenone. For instance, the compound’s reactivity can be influenced by the presence of other chemical species in the environment .
Propiedades
IUPAC Name |
(4-ethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHFSYOQXXNZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492456 | |
| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64357-92-2 | |
| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
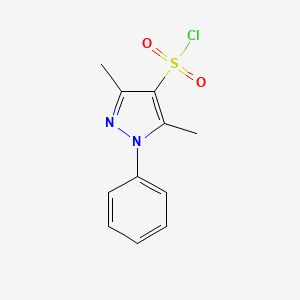
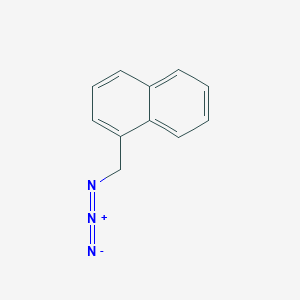
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
